molecular formula C23H28N4O4 B2585135 methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate CAS No. 1049568-27-5

methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate

Cat. No.: B2585135
CAS No.: 1049568-27-5
M. Wt: 424.501
InChI Key: QSECJGVNAHZMKH-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that enable interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its pharmacological effects, synthesis, and related studies.

Structural Overview

The compound's molecular formula is C23H28N4O4, featuring multiple functional groups, including an amide and an ester. The presence of the piperazine moiety is particularly noteworthy, as piperazine derivatives are known to influence neurotransmitter receptor activity, which may lead to beneficial pharmacological effects in treating neurological disorders.

Neurotransmitter Receptor Interaction

Research indicates that this compound interacts with neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression. The piperazine ring enhances the compound's ability to modulate serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.

Antipsychotic and Antidepressant Potential

Compounds with similar structural characteristics have demonstrated significant antipsychotic and antidepressant activities. Studies show that derivatives of piperazine can exhibit these effects by acting as serotonin receptor antagonists or agonists, depending on their specific structure. The biological activity of this compound may align with these findings, indicating its potential as a therapeutic agent.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the benzoate ester, followed by the introduction of the piperazine moiety through nucleophilic substitution. This process often requires organic solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 4-[3-(4-methylphenyl)propanoylamino]benzoateSimilar amide and benzoate structurePotential antitumor activity
Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoateContains a piperazine ringAntidepressant effects
Methyl 4-[4-[3-(4-methylphenyl)carbamoylamino]propyl]triazol-1-yl]benzoateIncorporates a triazole ringAntimicrobial properties

These compounds highlight the versatility of piperazine derivatives in medicinal chemistry and their potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of similar compounds. For instance, a study demonstrated that derivatives with piperazine rings exhibited notable antiviral activity against various viruses, including HIV and Herpes Simplex Virus (HSV). The compounds were evaluated for their cytotoxicity and minimum inhibitory concentration (MIC), revealing promising results for further development as antiviral agents .

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[3-(4-phenylpiperazin-1-yl)propylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-31-23(30)18-8-10-19(11-9-18)25-22(29)21(28)24-12-5-13-26-14-16-27(17-15-26)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSECJGVNAHZMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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